(5-Tert-butylfuran-2-yl)methanol
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Overview
Description
(5-Tert-butylfuran-2-yl)methanol is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol It is characterized by a furan ring substituted with a tert-butyl group at the 5-position and a methanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Tert-butylfuran-2-yl)methanol typically involves the reaction of 5-tert-butylfuran with formaldehyde under acidic or basic conditions to introduce the methanol group at the 2-position . The reaction can be carried out using different catalysts and solvents to optimize yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(5-Tert-butylfuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 5-Tert-butylfuran-2-carboxylic acid.
Reduction: 5-Tert-butyl-2-methyltetrahydrofuran.
Substitution: 5-Tert-butyl-2-bromofuran.
Scientific Research Applications
(5-Tert-butylfuran-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Tert-butylfuran-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the methanol group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (5-Methylfuran-2-yl)methanol
- (5-Ethylfuran-2-yl)methanol
- (5-Isopropylfuran-2-yl)methanol
Uniqueness
Compared to its analogs, (5-Tert-butylfuran-2-yl)methanol has a bulkier tert-butyl group, which can influence its steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Properties
IUPAC Name |
(5-tert-butylfuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-9(2,3)8-5-4-7(6-10)11-8/h4-5,10H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNULDSPUKOPJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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